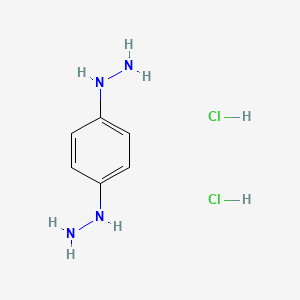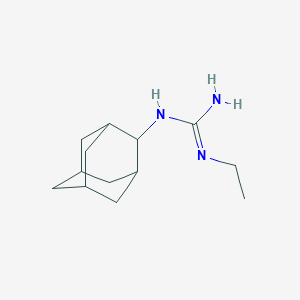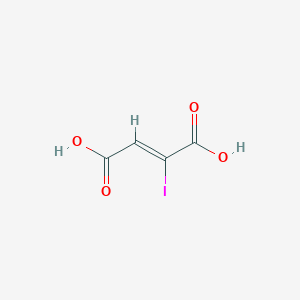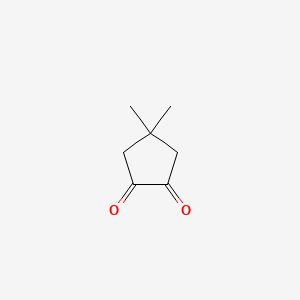
3,4-dimethyloxolane-2,5-dione
概述
描述
3,4-Dimethyloxolane-2,5-dione (DMDO) is an organic compound with a molecular formula of C5H8O3. It is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DMDO is a colorless liquid that is highly volatile and has a boiling point of 61°C. It is also soluble in water and organic solvents. DMDO is a versatile compound used in a variety of applications, ranging from medicinal to industrial.
科学研究应用
3,4-dimethyloxolane-2,5-dione has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, such as polycarbonates, polyurethanes, and polyesters. This compound has been used as a solvent for the extraction of natural products and for the formulation of liquid detergents. In addition, this compound has been used in the synthesis of cyclic ethers, such as epoxides and cyclic amines.
作用机制
3,4-dimethyloxolane-2,5-dione is an organic compound with a molecular formula of C5H8O3. It is a colorless liquid that is highly volatile and has a boiling point of 61°C. Its mechanism of action is based on its ability to form hydrogen bonds with other molecules. This allows it to interact with other molecules and form complexes. The formation of these complexes allows this compound to be used as a reactant in a variety of chemical reactions.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have a wide range of effects on the body, including anti-inflammatory, antioxidant, and anti-microbial activity. It has also been found to have a protective effect on the liver and to be effective in treating certain types of cancer. In addition, this compound has been found to have a positive effect on the immune system, to reduce the risk of cardiovascular disease, and to help regulate blood sugar levels.
实验室实验的优点和局限性
3,4-dimethyloxolane-2,5-dione has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is a colorless liquid that is highly volatile and has a boiling point of 61°C. This makes it easier to handle than other compounds. It is also soluble in water and organic solvents, making it easier to use in a variety of experiments. In addition, this compound is relatively inexpensive and can be easily synthesized from readily available starting materials.
However, there are also some limitations to using this compound in laboratory experiments. One limitation is that it is highly volatile, meaning it can evaporate quickly and must be handled carefully. Another limitation is that it is a reactive compound and can react with other compounds, making it difficult to control in experiments. In addition, this compound is a reactive compound and can react with other compounds, making it difficult to control in experiments.
未来方向
The future of 3,4-dimethyloxolane-2,5-dione is promising. Research is ongoing to explore its potential applications in the pharmaceutical, agrochemical, and other industries. In addition, research is being conducted to investigate its biochemical and physiological effects and to develop new methods for its synthesis. Finally, research is being conducted to explore its potential as a solvent for the extraction of natural products and for the formulation of liquid detergents.
属性
IUPAC Name |
3,4-dimethyloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-4(2)6(8)9-5(3)7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFIRQHMXJBTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027762 | |
| Record name | 2,3-Dimethylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16844-07-8, 35392-94-0, 7475-92-5 | |
| Record name | cis-3,4-Dihydro-3,4-dimethyl-2,5-furandione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3,4-Dihydro-3,4-dimethyl-2,5-furandione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC400522 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B6597203.png)



![1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B6597233.png)


![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate](/img/structure/B6597249.png)
![methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride, trans](/img/structure/B6597252.png)
![5-oxaspiro[2.5]octan-4-one](/img/structure/B6597257.png)



